molecular formula C17H17N3O2S B2356690 N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-12-2

N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2356690
CAS No.: 872594-12-2
M. Wt: 327.4
InChI Key: XVYHVGPFZUFDOE-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a furan ring, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl imidazole derivative. This can be achieved through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which can be useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to bind to specific receptors or enzymes can provide insights into the mechanisms of biological processes.

Medicine: In the field of medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-benzyl-1-(furan-2-yl)methanamine: This compound is structurally similar but lacks the imidazole and sulfanylacetamide groups.

  • N-(furan-2-ylmethyl)ethanamine: Another related compound with a simpler structure.

Uniqueness: N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(19-11-14-5-2-1-3-6-14)13-23-17-18-8-9-20(17)12-15-7-4-10-22-15/h1-10H,11-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHVGPFZUFDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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